5-[2-ethoxy-5-(4-ethylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one
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Overview
Description
5-[2-ethoxy-5-(4-ethylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one, also known as carbodenafil, is a compound that belongs to the class of phosphodiesterase (PDE) inhibitors. It is structurally related to sildenafil, a well-known PDE5 inhibitor used for the treatment of erectile dysfunction.
Preparation Methods
The synthesis of 5-[2-ethoxy-5-(4-ethylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one involves several steps. One common synthetic route includes the acylation of 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one with chloroacetyl chloride in the presence of anhydrous conditions . The reaction conditions typically involve the use of organic solvents such as chloroform or methanol, with the reaction being carried out under controlled temperature and pressure conditions .
Chemical Reactions Analysis
5-[2-ethoxy-5-(4-ethylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It is used as a reference compound in the study of PDE inhibitors and their chemical properties.
Biology: The compound is used in biological assays to study its effects on cellular signaling pathways.
Mechanism of Action
The mechanism of action of 5-[2-ethoxy-5-(4-ethylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one involves the inhibition of phosphodiesterase type 5 (PDE5). By inhibiting PDE5, the compound prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to increased levels of cGMP in the corpus cavernosum. This results in the relaxation of smooth muscle cells and increased blood flow, which is beneficial in the treatment of erectile dysfunction .
Comparison with Similar Compounds
Carbodenafil is structurally similar to other PDE5 inhibitors, such as sildenafil, tadalafil, and vardenafil. it has unique properties that distinguish it from these compounds:
Tadalafil: Tadalafil has a different core structure (a pyrimidinone ring) compared to the pyrazolopyrimidinone ring in carbodenafil.
Vardenafil: Vardenafil has a similar core structure but differs in the substituents attached to the core ring.
These differences in structure contribute to variations in their pharmacokinetic and pharmacodynamic properties, making each compound unique in its therapeutic applications.
Properties
Molecular Formula |
C24H32N6O3 |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
5-[2-ethoxy-5-(4-ethylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C24H32N6O3/c1-5-8-18-20-21(28(4)27-18)23(31)26-22(25-20)17-15-16(9-10-19(17)33-7-3)24(32)30-13-11-29(6-2)12-14-30/h9-10,15,21H,5-8,11-14H2,1-4H3 |
InChI Key |
NMKDOESGZUHOQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C2C1=NC(=NC2=O)C3=C(C=CC(=C3)C(=O)N4CCN(CC4)CC)OCC)C |
Origin of Product |
United States |
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